Sterculic acid

Description

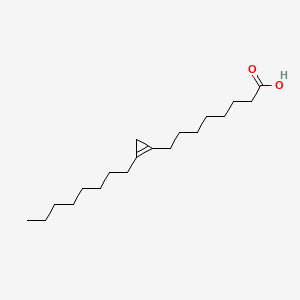

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2-octylcyclopropen-1-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKPYLNZGDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970445 | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-87-4, 55088-60-3 | |

| Record name | Sterculic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterculic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERCULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERCULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enigmatic Cyclopropene: A Technical Guide to the Natural Sources of Sterculic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropenoid fatty acid (CPFA), stands as a molecule of significant interest in the scientific community due to its potent biological activities, most notably its inhibition of stearoyl-CoA desaturase (SCD), an enzyme implicated in numerous metabolic diseases and cancer. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plant species. Furthermore, it furnishes in-depth experimental protocols for the extraction, isolation, and quantification of this unique fatty acid, alongside a visualization of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Distribution of this compound

This compound is predominantly found in the seed oils of plants belonging to the order Malvales.[1] The concentration of this compound can vary significantly between species and even within the same species depending on factors such as geographic location and processing methods. The following tables summarize the quantitative data on this compound content in various natural sources.

Table 1: this compound Content in Seed Oils of Various Plant Species

| Plant Species | Family | Common Name | This compound Content (%) | Reference(s) |

| Sterculia foetida | Malvaceae | Java Olive, Skunk Tree | 44 - 78 | [2] |

| Sterculia apetala | Malvaceae | Panama Tree | 56.3 | [3] |

| Sterculia mexicana | Malvaceae | 51.3 | [3] | |

| Durio zibethinus | Malvaceae | Durian | 39 - 78 | [4] |

| Bombacopsis glabra | Malvaceae | 34 - 64 | [4] | |

| Bombax oleagineum | Malvaceae | ~30 | [4] | |

| Gnetum scandens | Gnetaceae | ~29 | [4] | |

| Ceiba pentandra | Malvaceae | Kapok | ~3 - 12 | [4][5] |

| Gossypium hirsutum | Malvaceae | Cottonseed | ≤2 | [4] |

| Adansonia digitata | Malvaceae | Baobab | ≤8 | [4] |

Table 2: Fatty Acid Composition of Selected Seed Oils Containing this compound (Area % by GC)

| Fatty Acid | Ceiba pentandra (Kapok)[6] | Sterculia apetala[3] | Sterculia mexicana[3] |

| Palmitic acid (C16:0) | 24.31 | 18.5 | 19.3 |

| Stearic acid (C18:0) | 2.65 | 6.1 | 5.8 |

| Oleic acid (C18:1) | 21.88 | 9.5 | 8.8 |

| Linoleic acid (C18:2) | 38.92 | 2.9 | 3.8 |

| This compound | 2.96 | 56.3 | 51.3 |

| Malvalic acid | 7.18 | 1.3 | 1.1 |

Experimental Protocols

I. Lipid Extraction from Plant Seeds

This protocol outlines a general procedure for the extraction of total lipids from plant seeds, a crucial first step for the analysis of this compound.

Materials:

-

Plant seeds

-

Mortar and pestle or analytical grinder

-

Isopropanol

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of seeds (e.g., 1-10 g). To ensure consistent dry weight, lyophilization of the seeds prior to extraction is recommended. Grind the seeds into a fine powder using a mortar and pestle or an analytical grinder.[7]

-

Enzyme Inactivation: Transfer the seed powder to a glass centrifuge tube. Add hot isopropanol (e.g., 10 mL at 75°C) to inactivate phospholipase enzymes and heat for 15 minutes. Allow the mixture to cool.[4]

-

Homogenization and Initial Extraction: Homogenize the mixture thoroughly. Add a mixture of chloroform and methanol (2:1, v/v) to the tube. For every 1 g of seed material, use approximately 20 mL of the solvent mixture.[8]

-

Phase Separation: Add deionized water to the mixture to create a biphasic system. A typical ratio of chloroform:methanol:water is 2:1:0.8 (v/v/v). Vortex the mixture vigorously and then centrifuge to separate the layers.[4]

-

Lipid Recovery: The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Re-extraction: To maximize lipid recovery, repeat the extraction of the upper aqueous phase with another portion of chloroform. Combine the chloroform extracts.

-

Solvent Removal: Evaporate the chloroform from the combined extracts using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the total lipid extract.

-

Storage: Store the lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation.

Lipid Extraction Workflow

II. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Total lipid extract

-

Methanolic HCl or Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Heptane or Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, Rt-2560)

-

Internal standard (e.g., methyl heptadecanoate)

Procedure:

-

Derivatization to FAMEs:

-

Accurately weigh a small amount of the lipid extract (e.g., 10-25 mg) into a reaction vial.

-

Add a known amount of internal standard.

-

Add the esterification reagent (e.g., 2 mL of methanolic HCl or 1 mL of 14% BF3-methanol).[7]

-

Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 15-20 minutes).[9]

-

Allow the reaction mixture to cool to room temperature.

-

-

Extraction of FAMEs:

-

Add deionized water and a nonpolar solvent like heptane or hexane to the reaction vial.

-

Vortex vigorously and centrifuge to separate the layers.

-

The upper organic layer contains the FAMEs. Transfer this layer to a clean vial.

-

Dry the extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS.

-

GC Conditions (Example): [9]

-

Column: HP-INNOWAX capillary column (30 m x 0.32 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Initial temperature of 150°C for 3 min, then ramp to 210°C at 50°C/min and hold for 4 min.

-

Injector Temperature: 200°C.

-

-

MS Conditions (Example): [9]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan over a suitable m/z range (e.g., 40-550).

-

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum.[10] Quantify the amount of this compound by comparing its peak area to that of the internal standard.

III. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the derivatization of fatty acids to phenacyl esters for sensitive quantification by HPLC with UV detection.

Materials:

-

Total lipid extract

-

2-bromoacetophenone or p-bromophenacyl bromide

-

Triethanolamine or a crown ether catalyst

-

Acetonitrile

-

Deionized water

-

HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

-

Saponification:

-

Dissolve a known amount of the lipid extract in a suitable solvent (e.g., chloroform/methanol).

-

Add a methanolic potassium hydroxide solution to saponify the lipids, converting fatty acid esters to their potassium salts.[11]

-

-

Derivatization to Phenacyl Esters:

-

HPLC Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the HPLC system.

-

HPLC Conditions (Example): [5]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 242 nm.

-

-

-

Quantification: Identify the this compound phenacyl ester peak by its retention time compared to a standard. Quantify using a calibration curve prepared with a this compound standard.

Signaling Pathways Modulated by this compound

The primary and most well-characterized molecular action of this compound is the potent and irreversible inhibition of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[13] This inhibition disrupts cellular lipid homeostasis and triggers a cascade of downstream signaling events.

SCD1 Inhibition by this compound

Endoplasmic Reticulum (ER) Stress and Apoptosis

Inhibition of SCD1 by this compound leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[1] This shift in the fatty acid profile can disrupt the integrity and fluidity of the endoplasmic reticulum membrane, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[14][15] The activation of the unfolded protein response (UPR) due to ER stress can ultimately trigger apoptotic cell death.[13]

References

- 1. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Profiling Extraction Method for Arabidopsis Seeds - Kansas Lipidomics Research Center [k-state.edu]

- 5. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 13. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Isolation of Sterculic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid, stands as a molecule of significant interest in the scientific community due to its unique chemical structure and potent biological activity. First identified in the seed oil of the Java olive tree (Sterculia foetida), its discovery and the elucidation of its structure marked a notable advance in the field of natural product chemistry.[1][2] This technical guide provides an in-depth exploration of the history of this compound's isolation, detailing the seminal experimental protocols and presenting key quantitative data. Furthermore, it delves into its primary biological mechanism of action, the inhibition of stearoyl-CoA desaturase-1 (SCD1), a critical enzyme in lipid metabolism and a promising target in drug development.

Historical Perspective: The Pioneering Work of J. R. Nunn

The foundational work on the isolation and structural characterization of this compound was published in 1952 by J. R. Nunn.[1][2][3][4] Working with the kernel oil of Sterculia foetida, Nunn devised a method to isolate this novel fatty acid in a pure state, a challenging task given the analytical techniques of the era. His research not only introduced this compound to the scientific world but also laid the groundwork for future investigations into its chemical and biological properties.[1][2][3]

Experimental Protocols: The Original Isolation of this compound

The following protocols are based on the detailed procedures described by Nunn in his 1952 publication and subsequent work that followed his methodology.

Extraction of Sterculia foetida Oil

The initial step involves the extraction of the crude oil from the seeds of Sterculia foetida.

-

Materials: Dried and ground kernels of Sterculia foetida.

-

Procedure:

-

The ground kernels are subjected to solvent extraction, typically using a Soxhlet apparatus with a light petroleum ether or hexane.

-

The solvent is then evaporated under reduced pressure to yield the crude seed oil.

-

Saponification of the Crude Oil

To liberate the fatty acids from their triglyceride form, the crude oil is saponified.

-

Reagents: Crude Sterculia foetida oil, ethanolic potassium hydroxide solution.

-

Procedure:

-

The crude oil is refluxed with an excess of alcoholic potassium hydroxide for several hours to ensure complete saponification.

-

After saponification, the ethanol is distilled off.

-

The resulting soap solution is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids.

-

The fatty acids are then extracted with a non-polar solvent like ether, washed with water to remove any remaining mineral acid, and dried. The solvent is then removed by evaporation.

-

Isolation of this compound via Urea Complexation

Nunn's key innovation was the use of urea complexation to separate this compound from the other fatty acids present in the oil.[2][3] Saturated and less unsaturated fatty acids form crystalline adducts with urea, while highly unsaturated or sterically hindered fatty acids, like this compound, remain in the filtrate.

-

Reagents: Mixed free fatty acids from Sterculia foetida oil, methanol, urea.

-

Procedure:

-

A solution of the mixed fatty acids in methanol is prepared.

-

A saturated solution of urea in hot methanol is added to the fatty acid solution.

-

The mixture is allowed to cool slowly to room temperature and then further cooled to a lower temperature (e.g., 0-5 °C) to promote the crystallization of the urea adducts of the saturated and common unsaturated fatty acids.

-

The crystalline urea complexes are removed by filtration.

-

The filtrate, now enriched with this compound, is treated with warm, acidified water to decompose any remaining urea complexes.

-

The liberated fatty acids are extracted with a non-polar solvent, washed, and dried.

-

Further Purification by Low-Temperature Crystallization

To obtain pure this compound, the enriched fraction from the urea complexation step is subjected to low-temperature crystallization.

-

Solvent: Acetone or other suitable organic solvent.

-

Procedure:

-

The this compound-rich fraction is dissolved in a minimal amount of cold acetone.

-

The solution is then cooled to a very low temperature (e.g., -40 to -60 °C).

-

The more saturated fatty acids crystallize out of the solution and are removed by filtration.

-

The filtrate is concentrated, and the process is repeated multiple times to yield highly purified this compound.

-

Quantitative Data

The following tables summarize the quantitative data related to the composition of Sterculia foetida seed oil and the physical-chemical properties of this compound.

Table 1: Fatty Acid Composition of Sterculia foetida Seed Oil

| Fatty Acid | Composition (%) |

| This compound | 50 - 70 |

| Malvalic Acid | 5 - 15 |

| Oleic Acid | 10 - 20 |

| Palmitic Acid | 5 - 10 |

| Linoleic Acid | 5 - 10 |

| Stearic Acid | 1 - 5 |

Note: The exact composition can vary depending on the source and processing of the seeds.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₄O₂ |

| Molecular Weight | 294.48 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available (decomposes) |

| Melting Point | 19.5 °C |

| Refractive Index (n²⁰D) | ~1.468 |

| Iodine Value | ~90 |

Biological Activity: Inhibition of Stearoyl-CoA Desaturase-1 (SCD1)

This compound is a potent and specific inhibitor of the enzyme stearoyl-CoA desaturase-1 (SCD1).[3][5] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[3][5] This conversion is a critical step in the formation of triglycerides and phospholipids.

The inhibitory action of this compound is attributed to its highly strained and reactive cyclopropene ring.[3] It is believed that the cyclopropene ring interacts with the active site of the SCD1 enzyme, leading to its irreversible inactivation. This inhibition disrupts the normal balance of saturated and monounsaturated fatty acids within the cell, which can have profound effects on cellular processes, including membrane fluidity, signaling, and energy metabolism.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the historical isolation of this compound.

Signaling Pathway of SCD1 Inhibition by this compound

Caption: Mechanism of SCD1 inhibition by this compound.

References

- 1. Live‐Cell Imaging of this compound—a Naturally Occurring 1,2‐Cyclopropene Fatty Acid—by Bioorthogonal Reaction with Turn‐On Tetrazine‐Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] FATTY ACIDS OF STERCULIA FOETIDA SEED OIL | Semantic Scholar [semanticscholar.org]

- 3. 66. The structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Sterculic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid found in the seeds of plants belonging to the order Malvales, such as Sterculia foetida, has garnered significant interest due to its unique chemical structure and biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the core biochemical reactions, key enzymes, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, natural product biosynthesis, and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a two-step enzymatic process that begins with the common monounsaturated fatty acid, oleic acid. The pathway involves the formation of a cyclopropane ring followed by a desaturation step to introduce the double bond within the ring, creating the characteristic cyclopropene moiety.

The key steps are as follows:

-

Cyclopropanation of Oleic Acid: The initial step involves the conversion of an oleoyl group, typically esterified to a phospholipid such as phosphatidylcholine, into dihydrothis compound. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CPA-FA synthase) . The methylene bridge that forms the cyclopropane ring is donated by S-adenosyl-L-methionine (SAM) , which is converted to S-adenosyl-L-homocysteine in the process.[1] The plant CPA-FA synthase is a membrane-bound enzyme, localized to the microsomal fraction, and exhibits a preference for the oleoyl group at the sn-1 position of phosphatidylcholine.[2]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound from oleic acid.

Quantitative Data

While specific enzyme kinetic parameters for the plant-derived enzymes in the this compound biosynthetic pathway are not extensively documented in the literature, quantitative analysis of the fatty acid composition of Sterculia foetida seed oil provides valuable context for the end-products of this pathway.

| Fatty Acid | Chemical Formula | Percentage in Sterculia foetida Seed Oil (%) |

| This compound | C19H34O2 | 6.76 - 78% |

| Oleic Acid | C18H34O2 | 20.50% |

| Linoleic Acid | C18H32O2 | 20.50% |

| Palmitic Acid | C16H32O2 | 11.87% |

| Myristic Acid | C14H28O2 | 1.65% |

Note: The reported percentages of this compound can vary significantly between different studies and batches of seeds, with some reports indicating it as the major component (up to 78%)[3] and others reporting lower concentrations.[4]

Experimental Protocols

In Vitro Assay for Cyclopropane Fatty Acid (CPA-FA) Synthase Activity

This protocol is adapted from the methodology described by Bao et al. (2002) for the assay of CPA-FA synthase from Sterculia foetida.

a. Preparation of Cell-Free Extract:

-

Grind frozen cotyledon tissue from developing S. foetida seeds to a fine powder in liquid nitrogen.

-

Prepare a cell-free extract by homogenizing the thawed powder in four volumes of chilled extraction buffer (0.1 M Na Tricine-NaOH, pH 7.0, 1% w/v defatted BSA, 1% w/v polyvinylpyrrolidone-40, 15% v/v glycerol, and 1 mM 2-mercaptoethanol).

-

Filter the resulting slurry through miracloth to obtain the cell-free homogenate.

b. Enzyme Assay:

-

Set up the reaction mixture in a total volume of 0.2 mL containing:

-

0.1 mL of the cell-free homogenate.

-

0.02–0.05 mM oleoyl-CoA.

-

0.02 mM S-[methyl-14C]adenosylmethionine.

-

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Terminate the reaction by adding 0.5 mL of 10% aqueous KOH and 1.0 mL of ethanol.

-

Allow the mixture to stand overnight for complete saponification of the lipids.

-

Acidify the mixture and extract the labeled free fatty acids into hexane.

-

Wash the hexane phase with water and then evaporate to dryness.

-

Quantify the radioactivity in an aliquot of the organic phase using a scintillation counter to determine enzyme activity.

Analysis of Cyclopropene Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acid methyl esters (FAMEs), including this compound, from plant tissues.

a. Lipid Extraction:

-

Homogenize the plant tissue (e.g., S. foetida seeds) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), following a modified Bligh and Dyer method.

-

Add an internal standard (e.g., a fatty acid not naturally present in the sample) for quantification.

-

Separate the lipid-containing organic phase from the aqueous phase by centrifugation.

-

Evaporate the organic solvent under a stream of nitrogen.

b. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of sodium methoxide in methanol.

-

Incubate the mixture at room temperature with agitation to convert the fatty acids to their methyl esters.

-

Extract the FAMEs with hexane.

c. GC-MS Analysis:

-

Inject an aliquot of the hexane extract containing the FAMEs into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-23) for separation of the FAMEs.

-

Set the temperature program of the GC oven to effectively separate the different fatty acid species.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard if available.

Experimental Workflow Diagram

Caption: General experimental workflows for enzyme assay and lipid analysis.

Conclusion

The biosynthesis of this compound in plants is a fascinating pathway that transforms a common fatty acid into a molecule with unique properties. While the initial cyclopropanation step catalyzed by CPA-FA synthase is relatively well-understood, further research is needed to fully characterize the subsequent desaturation step and the enzyme responsible for it. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis, which may ultimately pave the way for novel applications in medicine and biotechnology.

References

- 1. Dihydrothis compound from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coexpressing Escherichia coli cyclopropane synthase with Sterculia foetida Lysophosphatidic acid acyltransferase enhances cyclopropane fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Cyclopropene Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropene fatty acids (CPFAs), such as sterculic acid and malvalic acid, are a unique class of lipids characterized by a highly strained three-membered ring. Found in the oils of certain plants from the Malvaceae and Sterculiaceae families, these fatty acids have garnered significant attention for their potent biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological consequences, and potential therapeutic applications of CPFAs. The primary focus is on their well-documented inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism, and the downstream signaling pathways affected. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Cyclopropene fatty acids (CPFAs) are naturally occurring fatty acids distinguished by the presence of a cyclopropene ring within their aliphatic chain. The most extensively studied CPFAs are this compound (C19) and its lower homolog, malvalic acid (C18). These compounds are notably present in cottonseed oil and kapok seed oil.[1][2] The inherent strain of the cyclopropene ring confers a high degree of reactivity, which is central to their biological effects. The primary molecular target of CPFAs is stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[3] By inhibiting SCD, CPFAs profoundly alter cellular lipid composition, leading to a cascade of downstream effects on membrane fluidity, signal transduction, and cellular homeostasis. This has positioned CPFAs as valuable tools for studying lipid metabolism and as potential therapeutic agents for diseases associated with dysregulated lipid synthesis, such as metabolic syndrome, non-alcoholic steatohepatitis, and cancer.[4]

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

The principal mechanism underlying the biological activity of CPFAs is the potent and irreversible inhibition of stearoyl-CoA desaturase (SCD). SCD is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the introduction of a double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[3][5]

The highly strained and reactive cyclopropene ring of CPFAs is thought to be the key to their inhibitory action.[3] It is proposed that the CPFA, likely as its CoA ester, interacts with the active site of SCD, leading to the formation of a stable covalent adduct with the enzyme, thereby irreversibly inactivating it. This inhibition is independent of SCD mRNA or protein levels, directly targeting the enzyme's activity.[3]

Signaling Pathways Affected by SCD Inhibition

The inhibition of SCD by CPFAs leads to a significant shift in the cellular lipid profile, characterized by an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This imbalance triggers a variety of cellular stress responses and modulates key signaling pathways, including:

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of SFAs can disrupt the integrity and function of the endoplasmic reticulum membrane, leading to an accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by potent SCD inhibition, can activate apoptotic pathways. Key markers of the UPR, such as BiP, CHOP, and spliced XBP1, are upregulated in response to SCD inhibition.[6][7]

-

Apoptosis: The induction of ER stress is a major contributor to the pro-apoptotic effects of SCD inhibition. The UPR can initiate apoptosis through the activation of caspase cascades. Additionally, the altered lipid composition, including an increase in pro-apoptotic ceramides, can lead to mitochondrial dysfunction, release of cytochrome c, and ultimately, programmed cell death.[4][8]

-

Wnt/β-catenin and Hippo Signaling: SCD1 has been implicated in the regulation of signaling pathways involved in cell proliferation and pluripotency, such as the Wnt/β-catenin and Hippo pathways. Inhibition of SCD1 has been shown to downregulate the expression of genes involved in these pathways, suggesting a potential mechanism for the anti-proliferative effects of CPFAs in cancer cells.[4]

-

NF-κB Signaling: In some cellular contexts, SCD1 inhibition has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. This activation may be a compensatory response to the cellular stress induced by the altered lipid metabolism.[9]

Quantitative Data on the Biological Activity of Cyclopropene Fatty Acids

The following tables summarize the quantitative data on the biological effects of CPFAs from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Stearoyl-CoA Desaturase (SCD) by this compound

| Compound | Assay System | IC50 | Reference |

| This compound | delta-9 desaturase (Δ9D) activity | 0.9 μM | [3] |

Table 2: Effects of Cyclopropene Fatty Acids on Cellular Fatty Acid Composition

| Cell Line | Treatment | Change in 18:0 (Stearic Acid) | Change in 18:1 (Oleic Acid) | Reference |

| Morris Hepatoma 7288C | Sterculia foetida fatty acids | 220% of control | 40% decrease | [10] |

| 3T3-L1 Adipocytes | 100 µM this compound | Marked accumulation | Marked reduction | [11] |

Table 3: In Vivo Effects of Sterculic Oil in a Rat Model

| Treatment Group | Dose | Outcome | Reference |

| Wistar Rats | 0.06 g, 0.12 g, 0.24 g sterculic oil | Dose-dependent effects on anxiety-like behavior | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological activity of CPFAs.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This protocol is adapted from methods described for measuring the conversion of radiolabeled saturated fatty acids to monounsaturated fatty acids in cell lysates or microsomal fractions.

Materials:

-

Cell culture or tissue homogenates

-

[1-14C]stearoyl-CoA or [1-14C]palmitoyl-CoA

-

NADH

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

CPFA inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare cell lysates or microsomal fractions from the desired source.

-

Pre-incubate the enzyme preparation with the CPFA inhibitor or vehicle control for a specified time.

-

Initiate the desaturase reaction by adding the radiolabeled substrate (e.g., [1-14C]stearoyl-CoA) and NADH.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong acid or by immediate lipid extraction.

-

Extract the total lipids from the reaction mixture.

-

Separate the fatty acid methyl esters by TLC.

-

Visualize and quantify the radioactive spots corresponding to the saturated and monounsaturated fatty acids using a phosphorimager or by scraping the spots and performing scintillation counting.

-

Calculate the SCD activity as the percentage of conversion of the saturated substrate to the monounsaturated product.

Cell Culture Studies with Cyclopropene Fatty Acids

Materials:

-

Appropriate cell line (e.g., HepG2, 3T3-L1, A549)

-

Cell culture medium and supplements (e.g., FBS)

-

CPFA stock solution (e.g., this compound in ethanol or conjugated to BSA)

-

Assay-specific reagents (e.g., MTS reagent for viability, caspase-3 substrate for apoptosis)

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Prepare working solutions of the CPFA in cell culture medium. It is often necessary to complex the fatty acids with bovine serum albumin (BSA) for better solubility and delivery to the cells.

-

Remove the existing medium from the cells and replace it with the medium containing the CPFA or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Perform the desired endpoint assay, such as:

-

Cell Viability Assay: Use a colorimetric assay like MTS or MTT to assess cell proliferation.

-

Apoptosis Assay: Measure caspase activity, Annexin V staining, or PARP cleavage.

-

Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of target genes.

-

Protein Analysis: Prepare cell lysates for Western blotting to analyze protein expression and phosphorylation status.

-

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Cells treated with CPFAs

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Derivatization agent (e.g., methanolic HCl or BF3-methanol) to form fatty acid methyl esters (FAMEs)

-

GC-MS system with a suitable capillary column

Procedure:

-

Harvest and wash the cells to remove any external lipids.

-

Add an internal standard to the cell pellet.

-

Extract the total lipids from the cells using an appropriate solvent system.

-

Saponify the lipids to release the fatty acids.

-

Derivatize the fatty acids to FAMEs by heating with a methylating agent.

-

Extract the FAMEs into an organic solvent (e.g., hexane).

-

Analyze the FAMEs by GC-MS. The different fatty acids will be separated based on their retention times and identified by their mass spectra.

-

Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows discussed in this guide.

Conclusion

Cyclopropene fatty acids represent a fascinating class of natural products with profound effects on lipid metabolism. Their primary mechanism of action, the inhibition of stearoyl-CoA desaturase, has been well-established and provides a powerful tool for investigating the roles of saturated and monounsaturated fatty acids in cellular physiology and pathology. The downstream consequences of SCD inhibition, including the induction of ER stress and apoptosis, highlight the potential of CPFAs and their derivatives as therapeutic agents, particularly in the context of cancer and metabolic diseases. Further research is warranted to fully elucidate the structure-activity relationships among different CPFAs and to explore their potential for drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists embarking on or continuing research in this exciting field.

References

- 1. Sterculic Oil, a Natural SCD1 Inhibitor, Improves Glucose Tolerance in Obese ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 4. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stearoyl-CoA desaturase-1 mediated cell apoptosis in colorectal cancer by promoting ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

Sterculic Acid's Role in Lipid Metabolism Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of sterculic acid and its pivotal role in the regulation of lipid metabolism. It details the core mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

Introduction

This compound is a naturally occurring cyclopropenoid fatty acid found in the oils of plants from the Malvaceae and Sterculiaceae families, such as Sterculia foetida.[1][2] Its unique structure, featuring a highly strained cyclopropene ring, confers specific and potent biological activity.[3] The primary and most studied mechanism of this compound is the direct inhibition of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid biosynthesis.[1][3] SCD catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[4] By modulating the activity of this enzyme, this compound significantly alters cellular lipid profiles, influencing membrane physiology, cell signaling, and systemic metabolic homeostasis.[1][5] This has positioned this compound and its derivatives as valuable tools for metabolic research and potential therapeutic agents for a range of disorders, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and certain cancers.[3][6][7]

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD1)

The central role of this compound in lipid metabolism stems from its potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1), also known as Δ9-desaturase.

The Function of SCD1

SCD1 is an endoplasmic reticulum-resident enzyme that introduces a cis-double bond at the Δ9 position of fatty acyl-CoA substrates.[8] Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[1] These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[4] The ratio of SFAs to MUFAs is critical for maintaining cell membrane fluidity and function and is implicated in numerous signaling pathways.[3][5]

Inhibitory Action of this compound

This compound acts as a direct inhibitor of SCD1.[9] The inhibitory effect is attributed to the high reactivity of its cyclopropene ring.[3] Studies on 3T3-L1 adipocytes demonstrated that treatment with 100 µM this compound inhibited SCD enzyme activity by over 90% without affecting SCD1 mRNA or protein expression levels.[9][10] This indicates that this compound directly targets the enzyme's catalytic activity, possibly through a turnover-dependent or irreversible binding mechanism.[9] In HepG2 cells, this compound was shown to inhibit SCD1 activity with a calculated EC₅₀ of 247 nM.[4]

Biochemical and Cellular Consequences

The inhibition of SCD1 by this compound initiates a cascade of biochemical changes, primarily altering the cellular fatty acid landscape and impacting downstream signaling pathways.

Alteration of Fatty Acid Profiles

The most immediate consequence of SCD1 inhibition is a significant shift in the cellular ratio of SFAs to MUFAs. As the conversion of palmitate and stearate to their monounsaturated counterparts is blocked, cells accumulate SFAs.

One key study using differentiating 3T3-L1 adipocytes found that while control cells had high levels of palmitoleic (Δ9-16:1) and oleic (Δ9-18:1) acids, cells treated with this compound accumulated palmitic (16:0) and stearic (18:0) acids, with a marked reduction in monounsaturated products.[9][10] This occurred despite normal levels of fatty acid synthase (FAS), indicating that de novo fatty acid synthesis was unaffected.[9]

Table 1: Effect of this compound on Fatty Acid Composition in 3T3-L1 Adipocytes

| Fatty Acid | Control (MDI-treated) | 100 µM this compound | Fold Change |

|---|---|---|---|

| Palmitic (16:0) | High | Increased | ↑ |

| Palmitoleic (Δ9-16:1) | High | Markedly Reduced | ↓↓↓ |

| Stearic (18:0) | High | Increased | ↑ |

| Oleic (Δ9-18:1) | High | Reduced | ↓↓ |

Data synthesized from Lisa et al., 2003.[9][10]

Regulation of Signaling Pathways and Cellular Processes

The altered lipid environment resulting from SCD1 inhibition has profound effects on cellular signaling and viability.

-

Gene Expression: The expression of SCD1 itself is tightly regulated by transcription factors sensitive to metabolic status, including Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Liver X Receptors (LXRs), and Carbohydrate Response Element-Binding Protein (ChREBP).[7] While this compound does not directly alter SCD1 gene expression, its metabolic effects can influence these regulatory networks.

-

Endoplasmic Reticulum (ER) Stress and Apoptosis: An accumulation of SFAs can lead to ER stress and the unfolded protein response (UPR).[3][5] This, combined with a decrease in MUFAs, can increase levels of pro-apoptotic ceramides, promoting programmed cell death.[5]

-

Cancer Cell Proliferation and Migration: Elevated SCD1 activity is associated with tumor aggressiveness.[11] Inhibition by this compound has been shown to reduce proliferation, arrest the cell cycle, and induce apoptosis in prostate cancer cells.[12] It also reduces cancer cell migration by modifying the expression of genes related to integrins and the extracellular matrix.[11]

-

Other Pathways: SCD1 activity has been linked to the regulation of major signaling pathways such as Wnt and Hippo, which are involved in cell proliferation.[3][5]

Systemic Effects and Therapeutic Potential

In animal models, the administration of this compound or sterculic oil has demonstrated significant beneficial effects on systemic metabolism, particularly in the context of obesity and insulin resistance.

Improved Glucose Homeostasis and Insulin Sensitivity

Studies in obese, insulin-resistant animal models have shown that SCD1 inhibition by sterculic oil improves metabolic health. In leptin-deficient ob/ob mice, sterculic oil supplementation improved glucose tolerance and insulin sensitivity, even without a reduction in overall adiposity.[13] Similarly, in obese Otsuka Long-Evans Tokushima Fatty (OLETF) rats, sterculic oil reduced fasting blood glucose and improved glucose tolerance.[14]

Effects on Dyslipidemia and Adiposity

Treatment with sterculic oil has been shown to improve plasma lipid profiles. In OLETF rats, supplementation lowered plasma cholesterol, LDL-cholesterol, and triglyceride concentrations.[14] It also reduced intra-abdominal fat mass and adipocyte size.[14] In a rat model of fructose-induced metabolic syndrome, co-administration of 0.4% sterculic oil prevented the development of hypertension, insulin resistance, hypertriglyceridemia, and hepatic steatosis.[15]

Table 2: In Vivo Effects of Sterculic Oil Supplementation

| Parameter | Animal Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Glucose Tolerance | ob/ob Mice | Sterculic Oil Diet | Improved | [13] |

| Insulin Sensitivity | ob/ob Mice | Sterculic Oil Diet | Improved | [13] |

| Fasting Blood Glucose | OLETF Rats | 0.5% Sterculic Oil Diet | Reduced | [14] |

| Plasma Triglycerides | OLETF Rats | 0.5% Sterculic Oil Diet | Reduced | [14] |

| Plasma LDL-Cholesterol | OLETF Rats | 0.5% Sterculic Oil Diet | Reduced | [14] |

| Liver Triglycerides | OLETF Rats | 0.5% Sterculic Oil Diet | Reduced | [14] |

| Blood Pressure | Fructose-fed Rats | 0.4% Sterculic Oil | Normalized | [15] |

| Insulin Resistance (HOMA-IR) | Fructose-fed Rats | 0.4% Sterculic Oil | Prevented Increase | [15] |

| Hepatic Steatosis | Fructose-fed Rats | 0.4% Sterculic Oil | Prevented |[15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: In Vitro SCD1 Enzyme Activity Assay (Radiometric-TLC Method)

This protocol is adapted from methods used to measure the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA in microsomal preparations.[16][17]

1. Preparation of Microsomes: a. Homogenize fresh liver tissue (e.g., from rats) in 4 volumes of ice-cold buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). b. Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 min at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.2) and determine protein concentration via Bradford or BCA assay.

2. Desaturation Reaction: a. Prepare the reaction mixture in a final volume of 200 µL containing:

- 100 µg microsomal protein

- 100 mM Potassium Phosphate Buffer (pH 7.2)

- 2 mM NADH

- 2 mM ATP

- 0.5 mM Coenzyme A

- 5 mM MgCl₂

- Test compound (this compound or vehicle control) b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 10 nmol of [1-¹⁴C]stearoyl-CoA (specific activity ~50 mCi/mmol). d. Incubate at 37°C for 15 minutes with gentle shaking.

3. Lipid Extraction and Analysis: a. Stop the reaction by adding 0.5 mL of 10% (w/v) methanolic KOH. b. Saponify the lipids by heating at 80°C for 60 minutes. c. Cool and acidify the mixture with 0.5 mL of 6 M HCl. d. Extract the free fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate phases. e. Transfer the upper hexane phase to a new tube and dry under a stream of nitrogen. f. Resuspend the lipid extract in 50 µL of chloroform/methanol (2:1). g. Spot the sample onto a silver nitrate-impregnated silica gel TLC plate (AgNO₃-TLC). h. Develop the plate in a solvent system such as chloroform:methanol:acetic acid:water (90:8:1:0.8).[18] i. Visualize the separated saturated (stearate) and monounsaturated (oleate) fatty acid spots using a phosphorimager or by scraping the spots and quantifying via liquid scintillation counting. j. Calculate SCD activity as the percentage of [¹⁴C]oleate formed relative to the total radioactivity ([¹⁴C]oleate + [¹⁴C]stearate).

Protocol 2: Cellular Fatty Acid Composition Analysis by GC-MS

This protocol describes the analysis of total fatty acid profiles in cultured cells treated with this compound.

1. Cell Culture and Lipid Extraction: a. Plate cells (e.g., 3T3-L1 preadipocytes) and culture under desired conditions. For adipocytes, differentiate using a standard MDI cocktail in the presence of this compound (e.g., 100 µM) or vehicle for several days.[9] b. Harvest cells by scraping, wash twice with ice-cold PBS, and pellet by centrifugation. c. Extract total lipids from the cell pellet using the Folch method: add chloroform:methanol (2:1, v/v), vortex thoroughly, and allow phases to separate.[18] d. Collect the lower organic phase containing lipids.

2. Preparation of Fatty Acid Methyl Esters (FAMEs): a. Dry the lipid extract under nitrogen. b. Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to saponify the lipids. c. Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 10 minutes to methylate the free fatty acids. d. Cool the sample, add 1 mL of saturated NaCl solution and 1 mL of hexane. e. Vortex vigorously and centrifuge to separate phases. f. Carefully collect the upper hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Inject 1 µL of the FAMEs sample into a GC-MS system. b. Use a suitable capillary column for FAME separation (e.g., a DB-23 or similar polar column). c. Employ a temperature program to resolve the different fatty acid species. Example program: initial temp 100°C, ramp to 240°C at 4°C/min, hold for 15 min. d. The mass spectrometer will fragment the eluting FAMEs, allowing for identification based on their mass spectra. e. Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards (e.g., a FAME 37-component mix). f. Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram. Express results as a percentage of total fatty acids.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of SCD1, a central enzyme in lipid metabolism. Its action leads to a dramatic shift in the cellular saturated-to-monounsaturated fatty acid ratio, triggering a wide range of downstream effects on cell signaling, proliferation, and survival. Preclinical studies have robustly demonstrated its potential to ameliorate key features of metabolic syndrome, including insulin resistance, dyslipidemia, and hepatic steatosis.

For drug development professionals, this compound serves as a valuable lead compound and a pharmacological tool for validating SCD1 as a therapeutic target. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency and drug-like properties while potentially minimizing any off-target effects.

-

Long-Term Safety and Toxicology: While effective in preclinical models, comprehensive long-term safety studies are required to assess any potential toxicity associated with chronic SCD1 inhibition.[8][19]

-

Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the efficacy of SCD1 inhibitors in patients with metabolic syndrome, NAFLD, and other relevant diseases.

References

- 1. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Effects of this compound on stearoyl-CoA desaturase in differentiating 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Alters Adhesion Molecules Expression and Extracellular Matrix Compounds to Regulate Migration of Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Stearoyl-CoA Desaturase by Sterculic Oil Reduces Proliferation and Induces Apoptosis in Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sterculic Oil, a Natural SCD1 Inhibitor, Improves Glucose Tolerance in Obese ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sterculic oil, a natural inhibitor of SCD1, improves the metabolic state of obese OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uv.mx [uv.mx]

- 16. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Loss of stearoyl-CoA desaturase activity leads to free cholesterol synthesis through increased Xbp-1 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | C19H34O2 | CID 12921 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Analysis of Sterculic Acid in Sterculia foetida Seed Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculia foetida, a tall tropical tree, is the source of a unique fixed oil rich in cyclopropenoid fatty acids (CPFAs), most notably sterculic acid.[1] This technical guide provides an in-depth overview of the natural abundance of this compound in Sterculia foetida seed oil, detailed methodologies for its quantification, and a summary of its known biological interactions. The unique chemical structure of this compound, featuring a highly strained cyclopropene ring, contributes to its significant biological activity and makes it a subject of interest for researchers in various fields, including medicine and biochemistry.

Quantitative Analysis of this compound Abundance

The concentration of this compound in Sterculia foetida seed oil can vary considerably, likely due to factors such as geographical origin, climate, and the specific genotype of the tree. The following table summarizes the reported abundance of this compound and other major fatty acids in the seed oil from various studies.

| Fatty Acid | Chemical Formula | Abundance (%) in Sterculia foetida Seed Oil | Reference |

| This compound | C19H34O2 | 6.76 - 78 | [2][3][4][5][6][7] |

| Palmitic Acid | C16:0 | 11.87 - 52 | [2][3][4] |

| Oleic Acid | C18:1 | 9.5 - 20.50 | [2][3][4][5] |

| Linoleic Acid | C18:2 | 2.9 - 20.50 | [2][3][4][5] |

| Malvalic Acid | C18H32O2 | ~10% of this compound content | [7] |

| Myristic Acid | C14:0 | 1.65 | [2][4] |

| Stearic Acid | C18:0 | 1.8 - 8.5 | [5] |

Experimental Protocols

The accurate quantification of this compound in Sterculia foetida seed oil necessitates a multi-step process involving oil extraction, derivatization of fatty acids to their methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Oil Extraction from Sterculia foetida Seeds

A common method for obtaining the oil from the seeds is solvent extraction.

-

Materials: Dried Sterculia foetida seeds, n-hexane, grinding mill, Soxhlet apparatus, rotary evaporator.

-

Procedure:

-

The seeds are de-shelled and the kernels are dried to a constant weight.

-

The dried kernels are ground into a fine powder using a grinding mill.

-

The powdered seed material is placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for a period of 6-8 hours.

-

The resulting hexane-oil mixture is then subjected to rotary evaporation to remove the n-hexane, yielding the crude seed oil.

-

The oil is then stored under nitrogen at a low temperature to prevent oxidation.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the oil are converted to their more volatile methyl esters.

-

Materials: Extracted Sterculia foetida seed oil, methanolic HCl or BF3-methanol, n-hexane, anhydrous sodium sulfate.

-

Procedure:

-

A known amount of the extracted oil is dissolved in a small volume of n-hexane.

-

A solution of methanolic HCl (e.g., 5% HCl in methanol) or BF3-methanol is added to the oil solution.

-

The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to facilitate the transesterification reaction.

-

After cooling, water is added to the mixture, and the FAMEs are extracted into a fresh portion of n-hexane.

-

The hexane layer is washed with a saturated sodium bicarbonate solution and then with distilled water to remove any remaining acid.

-

The hexane layer is dried over anhydrous sodium sulfate.

-

The resulting solution containing the FAMEs is then concentrated under a stream of nitrogen and is ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for identifying and quantifying the individual fatty acids in the oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., a Carbowax 20M fused silica capillary column).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.

-

Carrier Gas: Helium or hydrogen.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: A scan range appropriate for the expected FAMEs (e.g., 50-500 amu).

-

-

Analysis: The retention times of the peaks in the gas chromatogram are compared to those of known FAME standards to identify the different fatty acids. The mass spectra of the individual peaks provide definitive structural information, confirming the identity of each fatty acid, including the unique fragmentation pattern of the cyclopropene ring in this compound. Quantification is achieved by integrating the peak areas and expressing them as a percentage of the total fatty acid content.

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key stages in the extraction and analysis of this compound.

Biosynthesis and Inhibitory Action of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. View of Fatty acid composition and some physicochemical characteristics of <em>Sterculia apetala</em> seed oils | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 6. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of this compound [mdpi.com]

- 7. pnas.org [pnas.org]

The Physiological Effects of Dietary Sterculic Acid: An In-Depth Technical Guide

Executive Summary

Sterculic acid, a cyclopropenoid fatty acid found in the seeds of plants from the Malvales order, has garnered significant scientific interest due to its potent biological activities.[1] The primary mechanism of action of this compound is the inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipogenesis responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[2][3][4][5] This inhibition alters cellular lipid profiles and modulates a cascade of downstream signaling pathways, leading to a range of physiological effects with therapeutic potential in metabolic diseases, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the physiological effects of dietary this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its investigation.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)

This compound is a well-established inhibitor of stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[2][5] This enzyme is responsible for introducing a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[6] The inhibitory action of this compound is attributed to its highly strained and reactive cyclopropene ring.[2][5]

The inhibition of SCD by this compound leads to a significant shift in the cellular fatty acid composition, characterized by an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).[7][8] This alteration in the SFA/MUFA ratio has profound implications for cell membrane fluidity, lipid-based signaling, and overall cellular metabolism.

Quantitative Effects of this compound

The administration of this compound or sterculic oil has been shown to elicit a range of quantifiable physiological effects in both in vivo and in vitro models. These effects are summarized in the tables below.

Table 1: Effects of this compound on Fatty Acid Composition and SCD Activity

| Parameter | Model System | Treatment | Result | Reference |

| SCD Enzyme Activity | Differentiating 3T3-L1 adipocytes | 100 µM this compound | >90% inhibition | [7][9] |

| SCD1 Activity (EC50) | HepG2 cells | This compound | 247 nM | [3] |

| Desaturase Index (16:1/16:0 and 18:1/18:0) | Liver and adipose tissue of ob/ob mice | 0.5% sterculic oil in diet for 9 weeks | Significant reduction | [10] |

| Desaturase Index (16:1/16:0 and 18:1/18:0) | Perirenal adipose tissue of fructose-fed rats | 0.4% sterculic oil co-administration for 8 weeks | ~60% decrease | [11] |

| Total Saturated Fatty Acids | Perirenal adipose tissue of fructose-fed rats | 0.4% sterculic oil co-administration for 8 weeks | Increased | [11] |

| Total Monounsaturated Fatty Acids | Perirenal adipose tissue of fructose-fed rats | 0.4% sterculic oil co-administration for 8 weeks | Decreased by 25% compared to fructose-only group | [11] |

| Stearic Acid to Oleic Acid Ratio | Red cells, serum, and liver of rats | Subcutaneous injection of this compound | Significant increase (P < 0.001) | [8] |

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Model System | Treatment | Result | Reference |

| Glucose Tolerance | Obese ob/ob mice | 0.5% sterculic oil in diet for 9 weeks | Improved | [12] |

| Insulin Tolerance | Obese ob/ob mice | 0.5% sterculic oil in diet for 9 weeks | Improved | [12] |

| Fasting Blood Glucose | Obese OLETF rats | 0.5% sterculic oil in diet for 10 weeks | Reduced | [13] |

| Liver Triglyceride Content | Obese OLETF rats | 0.5% sterculic oil in diet for 10 weeks | Reduced | [13] |

| Plasma Cholesterol, LDL-Cholesterol, and Triglycerides | Obese OLETF rats | 0.5% sterculic oil in diet for 10 weeks | Reduced | [13] |

| Blood Pressure, Insulin Resistance, Serum Glucose, and Triglycerides | Fructose-induced metabolic syndrome in rats | 0.4% sterculic oil co-administration for 8 weeks | Parameters similar to control rats | [11][14] |

| Adiposity | Fructose-induced metabolic syndrome in rats | 0.4% sterculic oil co-administration for 8 weeks | Reduced | [11] |

Table 3: Effects of this compound on Cancer Cell Lines

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | A549 and H1299 lung cancer cells | >150 µM this compound | Cytotoxicity observed | [15] |

| Cell Migration | A549 and H1299 lung cancer cells | 1-30 µM this compound | Reduced | [15][16] |

| Wound Healing | A549 and H1299 lung cancer cells | 1-30 µM this compound | Disturbed in a dose-dependent manner | [15] |

| Apoptosis | H1299 lung cancer cells | Not specified | Promotes Caspase-3-dependent apoptosis | [15] |

Table 4: Effects of this compound on Inflammatory Markers

| Parameter | Model System | Treatment | Result | Reference |

| Inflammatory Cytokine mRNA (VEGF, IL-1β, IL-6, IL-8, TNF-α) | ARPE-19 cells stimulated with 7-ketocholesterol | 1 µM this compound | Significantly attenuated induction | [17] |

| ER Stress Markers (GRP78, CHOP) | ARPE-19 cells stimulated with 7-ketocholesterol | 1 µM this compound | Significantly attenuated induction | [17] |

Key Signaling Pathways Modulated by this compound

The inhibition of SCD by this compound and the subsequent alteration of the SFA/MUFA ratio impact several key signaling pathways implicated in cell growth, proliferation, inflammation, and apoptosis.

Wnt/β-catenin Signaling Pathway

SCD1 activity has been shown to be positively correlated with the Wnt/β-catenin signaling pathway.[3][7] Inhibition of SCD1, as would occur with this compound treatment, leads to a reduction in both whole and nuclear β-catenin expression.[3] This, in turn, can suppress the transcription of Wnt target genes involved in cell proliferation and the acquisition of a mesenchymal phenotype.[7]

Caption: Wnt/β-catenin signaling pathway and its modulation by this compound via SCD1 inhibition.

NF-κB Signaling Pathway

SCD1 inhibition has been shown to reduce the pro-inflammatory environment and nuclear factor kappa-B (NF-κB) signaling.[18] This is significant as NF-κB is a key regulator of genes involved in inflammation and cell proliferation. Conversely, activation of NF-κB signaling can promote the expression of SCD1.

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

Apoptosis Signaling Pathway

Inhibition of SCD1 by this compound can promote apoptosis.[15][18] This is mediated through several mechanisms, including the accumulation of pro-apoptotic ceramides and the induction of endoplasmic reticulum (ER) stress.[18] In some cancer cell lines, SCD1 inhibition has been shown to promote Caspase-3-dependent apoptosis.[15]

Caption: Pro-apoptotic signaling induced by this compound via SCD1 inhibition.

Experimental Protocols

This section details common experimental methodologies for investigating the physiological effects of this compound.

Animal Models and Dietary Intervention

-

Animal Models: Male Wistar rats and leptin-deficient ob/ob mice are commonly used models for studying metabolic syndrome and obesity, respectively.[11][12][14]

-

Diet Formulation:

-

Control Diet: A standard AIN-93G diet is often used as a control.[12][13]

-

This compound Administration: Sterculic oil is typically incorporated into the diet at concentrations ranging from 0.4% to 0.5%.[11][12] For studies inducing metabolic syndrome, a high-fructose diet (e.g., 30% fructose in drinking water) is administered.[11][14]

-

-

Duration: Experimental periods typically range from 8 to 12 weeks.[11][14][19]

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[19][20]

Measurement of SCD Activity

-

Desaturase Index: A common proxy for SCD1 activity is the desaturase index, calculated as the ratio of the product to the substrate of the SCD1 reaction (e.g., 16:1/16:0 and 18:1/18:0) in tissues or plasma.[1][10]

-

Cell-Based Assays:

-

HPLC-based Method: Primary rat hepatocytes are incubated with [1-¹⁴C]18:0. Total cell lipids are then hydrolyzed, and the ratio of [1-¹⁴C]18:1 to [1-¹⁴C]18:0 is determined by reverse-phase HPLC with on-line flow scintillation analysis.[2]

-

LC/MS-based Method: HepG2 cells are incubated with deuterium-labeled saturated fatty acid substrates. The conversion of the labeled substrate to its monounsaturated product is measured by liquid chromatography-mass spectrometry (LC/MS).[3]

-

Analysis of Fatty Acid Composition

-

Lipid Extraction: Total lipids are extracted from tissues or cells using methods such as the Folch method.

-

Fatty Acid Methyl Ester (FAME) Preparation: Fatty acids are converted to their methyl esters for gas chromatography analysis. A cold base-catalyzed transesterification is recommended to avoid degradation of the cyclopropene ring of this compound.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using a gas chromatograph coupled with a mass spectrometer.[5][21]

Glucose and Insulin Tolerance Tests

-

Glucose Tolerance Test (GTT): Following a fasting period, a bolus of glucose is administered intraperitoneally (i.p.), and blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-injection.[20]

-

Insulin Tolerance Test (ITT): Following a fasting period, a bolus of insulin is administered i.p., and blood glucose levels are measured at various time points post-injection.[20]

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified by reverse transcribing RNA into cDNA, followed by PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[15]

Cell Viability and Migration Assays

-

Cell Viability (MTS Assay): The metabolic activity of cells, as an indicator of viability, is measured using a colorimetric assay such as the MTS assay.[15]

-

Transwell Migration Assay: The ability of cells to migrate through a porous membrane towards a chemoattractant is assessed using transwell chambers.[15][16]

-

Wound Healing Assay: The rate at which a "wound" or scratch in a cell monolayer closes is measured to assess cell migration.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of dietary this compound.

Caption: A typical experimental workflow for an in vivo dietary this compound study.

Conclusion and Future Directions

Dietary this compound, through its potent inhibition of SCD1, exerts a wide array of physiological effects that hold significant promise for therapeutic applications. The modulation of lipid metabolism and downstream signaling pathways highlights its potential in the management of metabolic syndrome, certain cancers, and inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this unique fatty acid.

Future research should focus on elucidating the SCD1-independent effects of this compound, further defining its impact on specific inflammatory and oncogenic signaling pathways, and conducting preclinical and clinical studies to evaluate its safety and efficacy in human populations. A deeper understanding of its molecular mechanisms will be crucial for the development of novel therapeutics based on this compound and its derivatives.

References

- 1. This compound: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]